1-(Cyclobutylidenemethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylidenemethyl)-4-fluorobenzene is an organic compound that features a cyclobutylidene group attached to a benzene ring substituted with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylidenemethyl)-4-fluorobenzene typically involves the following steps:
Formation of the Cyclobutylidene Group: This can be achieved through the reaction of cyclobutanone with a suitable reagent to form the cyclobutylidene intermediate.
Attachment to Benzene Ring: The cyclobutylidene intermediate is then reacted with 4-fluorobenzene under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclobutylidenemethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutylmethyl derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclobutylidenemethyl ketones or carboxylic acids.
Reduction: Formation of cyclobutylmethyl derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylidenemethyl)-4-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclobutylidenemethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to specific biological effects. The cyclobutylidene group may also contribute to the compound’s overall reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-(Cyclopropylidenemethyl)-4-fluorobenzene
- 1-(Cyclopentylidenemethyl)-4-fluorobenzene
- 1-(Cyclohexylidenemethyl)-4-fluorobenzene
Comparison: 1-(Cyclobutylidenemethyl)-4-fluorobenzene is unique due to the presence of the cyclobutylidene group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl counterparts
Eigenschaften
Molekularformel |
C11H11F |
---|---|
Molekulargewicht |
162.20 g/mol |
IUPAC-Name |
1-(cyclobutylidenemethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-6-4-10(5-7-11)8-9-2-1-3-9/h4-8H,1-3H2 |
InChI-Schlüssel |
UUOIOJCQKVFQNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)F)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.